(E)-5-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazin-3(2H)-one
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Overview
Description
5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a heterocyclic compound that features a triazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of pyridine-4-carbaldehyde with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: Studied for their antimicrobial activity.
Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Explored for their pharmacological activities.
Uniqueness
5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridine and triazine ring system makes it a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C9H8N6O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H8N6O/c16-9-13-8(6-12-15-9)14-11-5-7-1-3-10-4-2-7/h1-6H,(H2,13,14,15,16)/b11-5+ |
InChI Key |
UYFSOLISTFHHPR-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=NC(=O)NN=C2 |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=NC(=O)NN=C2 |
Origin of Product |
United States |
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